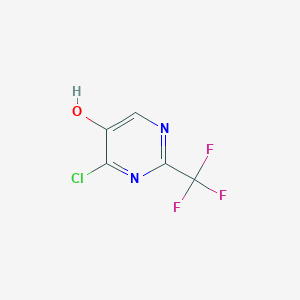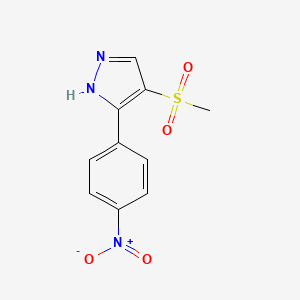
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a methylsulfonyl group and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with methylsulfonylacetylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability. The compound may act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylsulfonyl-2-nitrophenol: Similar in structure but lacks the pyrazole ring.
N-(Methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide: Contains similar functional groups but has a different core structure.
2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate: Another compound with a methylsulfonyl and nitrophenyl group but with a different linkage.
Uniqueness
4-(Methylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the specific substitution pattern, which imparts distinct chemical and biological properties. This combination of functional groups and ring structure makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9N3O4S |
|---|---|
Molekulargewicht |
267.26 g/mol |
IUPAC-Name |
4-methylsulfonyl-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O4S/c1-18(16,17)9-6-11-12-10(9)7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
SRRCRLRFNOCSDT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


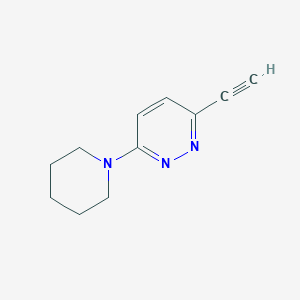
![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
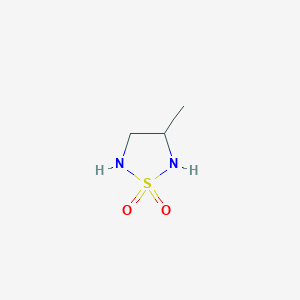
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)

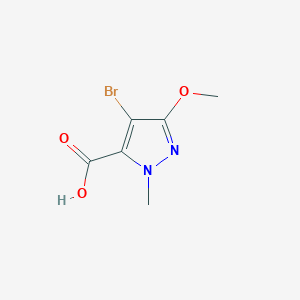
![2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
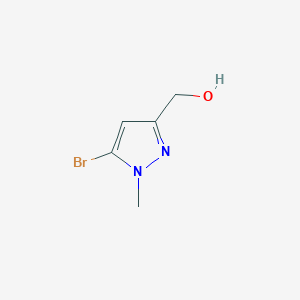
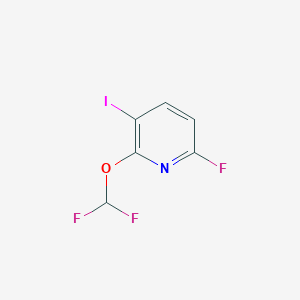
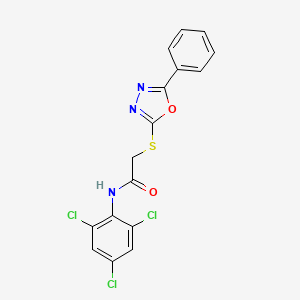


![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine](/img/structure/B15056008.png)
